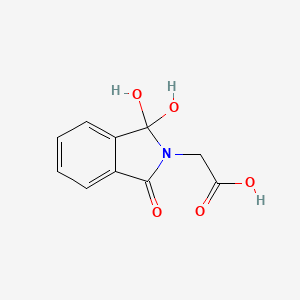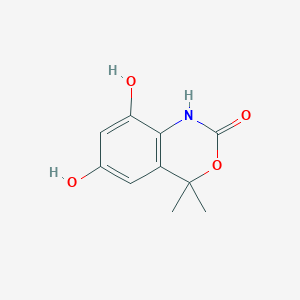![molecular formula C18H20BN3O2 B13970750 (5-Phenylpyrazolo[1,5-A]pyrimidin-3-YL)boronic acid pinacol ester](/img/structure/B13970750.png)
(5-Phenylpyrazolo[1,5-A]pyrimidin-3-YL)boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine: is an organic compound that features a pyrazolo[1,5-a]pyrimidine core with a phenyl group and a boronate ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a phenyl-substituted pyrazolo[1,5-a]pyrimidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety.
Reduction: Reduction reactions can also occur, especially at the pyrazolo[1,5-a]pyrimidine core.
Substitution: The phenyl group and the boronate ester can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring or the pyrazolo[1,5-a]pyrimidine core .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis.
- Participates in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology:
- Potential applications in the development of bioactive molecules.
- Used in the synthesis of compounds with biological activity.
Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- May serve as a precursor for the synthesis of therapeutic agents.
Industry:
- Utilized in the production of advanced materials.
- Employed in the synthesis of specialty chemicals .
Wirkmechanismus
The mechanism by which 5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine exerts its effects depends on its specific application. In organic synthesis, the boronate ester group can participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds. In medicinal chemistry, the compound may interact with biological targets through its pyrazolo[1,5-a]pyrimidine core, potentially modulating enzyme activity or receptor binding .
Vergleich Mit ähnlichen Verbindungen
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related boronate ester used in similar synthetic applications.
Phenylboronic acid: Another boronic acid derivative with applications in organic synthesis.
Pyrazolo[1,5-a]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness: 5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine is unique due to the combination of its pyrazolo[1,5-a]pyrimidine core and boronate ester group, which provides a versatile platform for various chemical transformations and potential biological activities .
Eigenschaften
Molekularformel |
C18H20BN3O2 |
|---|---|
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H20BN3O2/c1-17(2)18(3,4)24-19(23-17)14-12-20-22-11-10-15(21-16(14)22)13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI-Schlüssel |
IPCGGROQVGECSM-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3N=C(C=CN3N=C2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B13970692.png)
![(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester](/img/structure/B13970693.png)






![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride](/img/structure/B13970721.png)



